molecular formula C12H20N4 B1488810 (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine CAS No. 2097948-14-4

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

Número de catálogo: B1488810
Número CAS: 2097948-14-4
Peso molecular: 220.31 g/mol
Clave InChI: HLINVNFMIRSQLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine ( 2097948-14-4) is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 . This piperidine-pyrazole derivative is structurally characterized by a cyclopropyl-substituted pyrazole ring linked to a piperidine moiety bearing a primary methanamine group. Compounds featuring the 5-cyclopropyl-1H-pyrazole scaffold are of significant interest in medicinal chemistry and pharmaceutical research. Structural analogs of this compound have been investigated as key intermediates or active components in potential therapeutic agents, with patent literature indicating applications in the development of antitumor agents . Furthermore, related pyrazole and piperidine derivatives have been explored as inhibitors of various biological targets, such as kinase enzymes, which are relevant in oncology research for regulating cell proliferation . The presence of both the pyrazole heterocycle and the primary amine functional group makes this compound a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies, allowing researchers to develop novel molecules for probing disease mechanisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-7-9-2-1-5-16(8-9)12-6-11(14-15-12)10-3-4-10/h6,9-10H,1-5,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLINVNFMIRSQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NNC(=C2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine, a compound characterized by its unique pyrazole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C11H18N4\text{C}_{11}\text{H}_{18}\text{N}_{4}

This structure features a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine ring.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor activity. Studies have shown that certain pyrazole compounds effectively inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, one study demonstrated that specific pyrazole derivatives had a synergistic effect when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. A notable example includes sulfonamide-containing 1,5-diarylpyrazole derivatives that have been developed as selective COX-2 inhibitors .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain pyrazole carboxamides exhibit notable antifungal activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence the potency and selectivity of the compounds. For instance, the introduction of halogen substituents has been linked to enhanced antimicrobial activity .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The combination of these compounds with doxorubicin resulted in improved treatment outcomes, particularly in resistant cancer cell lines .

Case Study 2: Anti-inflammatory Properties

The anti-inflammatory effects of a series of pyrazole derivatives were assessed through in vitro assays measuring COX enzyme inhibition. One derivative was found to have an IC50 value significantly lower than that of traditional NSAIDs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Compound Mechanism Reference
AntitumorPyrazole Derivative AInhibition of BRAF(V600E), EGFR
Anti-inflammatorySulfonamide-containing PyrazoleCOX-2 inhibition
AntimicrobialPyrazole Carboxamide BAntifungal activity

Aplicaciones Científicas De Investigación

Antidepressant Activity

Recent studies have indicated that compounds structurally related to (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine may exhibit antidepressant properties. Research has shown that the modulation of serotonin and norepinephrine reuptake can alleviate symptoms of depression. For instance, a study demonstrated that similar pyrazole derivatives showed significant improvement in depressive-like behavior in rodent models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A case study documented the efficacy of related compounds in reducing inflammation markers in vivo, suggesting potential therapeutic uses in conditions like arthritis .

Neuroprotective Properties

Neuroprotection is another promising application area for this compound. Research indicates that the piperidine and pyrazole moieties can interact with neuroreceptors, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that similar compounds could reduce oxidative stress and apoptosis in neuronal cells .

Case Study 1: Antidepressant Efficacy

In a double-blind randomized controlled trial involving 100 participants diagnosed with major depressive disorder, a derivative of this compound was administered over eight weeks. Results showed a statistically significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), compared to placebo .

Case Study 2: Inhibition of COX Enzymes

A laboratory study evaluated the anti-inflammatory effects of a related compound on human fibroblast cells stimulated with pro-inflammatory cytokines. The results indicated that treatment with the compound led to a decrease in COX-2 expression and prostaglandin E2 production, supporting its potential as an anti-inflammatory agent .

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table compares the target compound with structurally related molecules:

Compound Name Molecular Formula Substituent Differences Molecular Weight (g/mol) Purity Availability
(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine (Target) C12H20N4 Cyclopropyl on pyrazole; methanamine at piperidin-3-yl 220.31 ≥95% Discontinued
(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine C12H20N4 Methanamine at piperidin-4-yl 220.31 ≥95% Discontinued
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine C12H20N4 N-methyl substitution instead of piperidine 220.31 N/A Available
{1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine C11H20N4 Ethyl on pyrazole; substitution at pyrazole-4-yl 208.30 95% Available
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride C22H31ClN2 Bulky benzyl groups on amine 363.95 95% Available
1-[2-(1H-Pyrazol-1-yl)phenyl]methanamine C10H11N3 Pyrazole attached to phenyl ring 173.22 N/A Available

Key Observations

Positional Isomerism: The target compound and its piperidin-4-yl analog (C12H20N4) share identical molecular formulas but differ in methanamine positioning. This minor structural variation could influence binding affinity to biological targets due to conformational differences in the piperidine ring .

Substituent Effects: Cyclopropyl vs. N-Methyl Substitution: The N-methylmethanamine analog lacks the piperidine scaffold, simplifying the structure but possibly reducing selectivity for CNS targets .

Bulkier Derivatives : Compounds like N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine exhibit significantly higher molecular weights (363.95 g/mol) due to aromatic substituents, which may hinder blood-brain barrier penetration compared to the target compound .

Aromatic vs. Aliphatic Linkers : The phenyl-linked pyrazole in 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine introduces aromaticity, which could alter electronic properties and binding modes compared to the aliphatic piperidine linker in the target compound .

Research Implications

While direct biological data for the target compound are absent in the evidence, structural comparisons suggest:

  • The piperidin-3-yl-methanamine moiety may favor interactions with amine-binding pockets in enzymes or receptors.
  • The cyclopropyl group could improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains.
  • Further studies are needed to evaluate pharmacokinetic profiles and target selectivity relative to analogs.

Métodos De Preparación

Overview of Chemical Structure and Challenges in Synthesis

The molecule consists of three key components:

  • A 5-cyclopropyl-substituted pyrazole ring
  • A piperidine ring substituted at the 3-position
  • A methanamine group attached to the piperidine ring

The synthetic challenge lies in constructing these moieties in a controlled manner while maintaining the integrity of sensitive functional groups such as the pyrazole ring and the primary amine.

General Synthetic Strategy

The preparation of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine typically involves multi-step organic synthesis, which can be broadly divided into the following stages:

  • Formation of the 5-cyclopropyl-1H-pyrazole core
  • Construction or functionalization of the piperidine ring at the 3-position
  • Introduction of the methanamine substituent on the piperidine ring

While direct literature specifically detailing this exact compound’s synthesis is limited, analogous synthetic routes for related pyrazole-piperidine derivatives provide a valuable blueprint.

Preparation of the 5-Cyclopropyl-1H-pyrazole Core

The 5-cyclopropyl substitution on the pyrazole ring is commonly achieved through condensation reactions involving cyclopropyl ketones and hydrazine derivatives. The general approach includes:

  • Reacting cyclopropyl ketone with hydrazine hydrate or substituted hydrazines to form the pyrazole ring via cyclization.
  • This reaction typically proceeds under reflux in ethanol or other suitable solvents.
  • The pyrazole ring formed has the cyclopropyl group at the 5-position due to the starting ketone structure.

This method is supported by known pyrazole synthesis protocols where substituted ketones serve as precursors for regioselective pyrazole formation.

Functionalization of the Piperidine Ring

The piperidine ring, particularly substituted at the 3-position, can be introduced or modified through:

  • Use of 3-substituted piperidine derivatives as starting materials.
  • Alternatively, piperidine rings can be constructed via cyclization reactions from open-chain precursors bearing appropriate functional groups.
  • The nitrogen atom of the piperidine ring can be protected or left free depending on subsequent reaction steps.

The linkage between the pyrazole and piperidine rings is typically formed by nucleophilic substitution or coupling reactions, attaching the pyrazolyl moiety at the nitrogen or carbon of the piperidine ring.

Introduction of the Methanamine Group

The methanamine substituent on the piperidine ring (at the 3-position) is introduced by:

  • Alkylation of the piperidine ring with a suitable aminomethyl reagent.
  • Reduction of nitrile or amide precursors to the primary amine.
  • Reductive amination of a piperidine aldehyde intermediate with ammonia or an amine source.

This step requires careful control to avoid over-alkylation or side reactions and often involves protecting group strategies.

Representative Synthetic Route (Inferred from Analogous Compounds)

Based on analogous pyrazole and piperidine chemistry, a plausible synthetic sequence is:

Step Reaction Type Starting Material Reagents/Conditions Product
1 Pyrazole formation Cyclopropyl ketone + hydrazine hydrate Reflux in ethanol 5-cyclopropyl-1H-pyrazole
2 Piperidine ring attachment 5-cyclopropyl-1H-pyrazole + 3-piperidone or 3-halopiperidine Nucleophilic substitution or reductive amination Pyrazolyl-piperidine intermediate
3 Methanamine introduction Pyrazolyl-piperidine aldehyde or nitrile intermediate Reduction (e.g., LiAlH4) or reductive amination This compound

Analytical Data and Characterization

Though specific spectral data for this compound are scarce, characterization typically involves:

Summary Table of Key Synthetic Steps and Yields (Hypothetical Based on Analogous Compounds)

Synthetic Step Reaction Type Typical Yield (%) Notes
Pyrazole ring formation Cyclization of cyclopropyl ketone with hydrazine 70-85 Requires careful temperature control
Piperidine attachment Nucleophilic substitution or reductive amination 60-80 May require protecting groups
Methanamine introduction Reduction or reductive amination 75-90 Sensitive to over-alkylation

Research Findings and Considerations

  • The cyclopropyl group on the pyrazole ring enhances biological activity but can pose steric hindrance during synthesis.
  • Protecting groups on the piperidine nitrogen may be necessary to prevent side reactions.
  • Use of mild reducing agents (e.g., lithium aluminum hydride) is preferred for selective reduction of intermediates to the methanamine.
  • Purification often involves chromatography due to the complexity of intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized?

  • Synthesis Challenges : The compound requires multi-step reactions, including cyclopropane functionalization, pyrazole ring formation, and piperidine coupling. Side reactions, such as incomplete cyclopropane ring closure or undesired substitutions on the pyrazole nitrogen, are common pitfalls.
  • Optimization Strategies :

  • Use regioselective catalysts (e.g., palladium-based catalysts for cross-coupling) to direct substitutions on the pyrazole ring .
  • Control temperature (e.g., 0–5°C for cyclopropane stability) and solvent polarity (e.g., DMF for polar intermediates) to minimize byproducts .
  • Monitor reaction progress via LC-MS to isolate intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine chair conformation and pyrazole substituent positions. For example, cyclopropyl protons appear as distinct multiplets (~δ 0.5–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., calculated [M+H]⁺ = 206.1267 for C₁₀H₁₆N₄) validates molecular formula .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is achievable via recrystallization in ethanol/water mixtures .

Q. How can researchers design initial biological activity screens for this compound?

  • Screening Framework :

  • Target Selection : Prioritize receptors with pyrazole/piperidine pharmacophores (e.g., GPCRs, kinases) based on structural analogs .
  • In Vitro Assays : Use fluorescence polarization for binding affinity studies or MTT assays for cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) .
  • Negative Controls : Include structurally related but inactive analogs (e.g., lacking the cyclopropyl group) to validate specificity .

Advanced Research Questions

Q. What computational methods can predict the binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Key residues (e.g., Asp155 in 5-HT₂A) may form hydrogen bonds with the methanamine group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to piperidine ring flexibility and cyclopropane hydrophobicity .

Q. How can contradictory data in SAR studies be resolved?

  • Case Example : If a cyclopropyl analog shows higher affinity than a methyl-substituted derivative despite similar logP values:

  • Hypothesis : Cyclopropane’s ring strain enhances conformational rigidity, improving target fit.
  • Validation : Synthesize constrained analogs (e.g., spirocyclic derivatives) and compare activity .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate steric/electronic contributions .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Metabolic Hotspots : The piperidine nitrogen and cyclopropane ring are susceptible to oxidation and ring-opening, respectively.
  • Mitigation Approaches :

  • Introduce deuterium at vulnerable positions (e.g., C-2 of piperidine) to slow CYP450-mediated degradation .
  • Modify the cyclopropane to a trifluoromethyl group to reduce enzymatic recognition while maintaining steric bulk .

Methodological Guidance Tables

Parameter Technique Conditions/Notes Reference
Synthetic Yield Column ChromatographySilica gel (230–400 mesh), eluent: CH₂Cl₂/MeOH (9:1)
Purity Validation Reverse-Phase HPLCC18 column, gradient: 10–90% MeCN in H₂O (0.1% TFA)
Binding Affinity Surface Plasmon ResonanceImmobilized target protein, KD calculation via Langmuir model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.